Acelarin

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Acelarin se ha estudiado ampliamente por su potencial en varios campos científicos:

Química: Se utiliza como compuesto modelo para estudiar la tecnología ProTide y los análogos de nucleótidos.

Biología: Se ha investigado su capacidad para superar los mecanismos de resistencia en las células cancerosas.

Medicina: Se encuentra en ensayos clínicos para el tratamiento de varios cánceres, como el cáncer de vías biliares, páncreas, ovario y pulmón de células no pequeñas .

Industria: Posibles aplicaciones en el desarrollo de nuevos agentes quimioterapéuticos y sistemas de administración de fármacos .

Mecanismo De Acción

Acelarin ejerce sus efectos a través de los siguientes mecanismos:

Captación celular: A diferencia de la gemcitabina, this compound no depende de los transportadores de nucleósidos para la entrada celular, lo que le permite eludir los mecanismos de resistencia

Activación: this compound se prefosforila, evitando el paso limitante de la velocidad de fosforilación por la desoxicitidina quinasa

Efectos citotóxicos: Una vez dentro de la célula, this compound se hidroliza para liberar trifosfato de gemcitabina, que interfiere con la replicación del ADN e induce la muerte celular

Análisis Bioquímico

Biochemical Properties

Acelarin is structurally similar to gemcitabine, but with an attached phosphoramidate group . This modification allows this compound to enter cancer cells independently of nucleoside transporters, protects it from breakdown by deaminases, and delivers the pre-activated form of gemcitabine . This results in significantly higher concentrations of the active anti-cancer metabolite, dFdCTP, inside tumor cells .

Cellular Effects

This compound has shown to be more effective than gemcitabine in treating patients with metastatic pancreatic cancer . It has also achieved high response rates and favorable tolerability in patients with advanced solid tumors . In cancer cells, dFdCTP interferes with DNA replication, causing cancer cell death and preventing tumor growth .

Molecular Mechanism

This compound’s mechanism of action involves overcoming the key cancer resistance mechanisms associated with gemcitabine . It enters the cancer cell independently of nucleoside transporters, is protected from breakdown by deaminases, and delivers the pre-activated form of gemcitabine . This results in the generation of 13x higher intracellular dFdCTP levels than gemcitabine , making this compound more efficacious in the clinical setting .

Temporal Effects in Laboratory Settings

It is known that this compound is able to generate and maintain significantly higher concentrations of the active anti-cancer metabolite (dFdCTP) inside tumor cells .

Dosage Effects in Animal Models

Specific information about the dosage effects of this compound in animal models was not found in the search results. It is known that this compound has been tested in clinical trials and has shown promising results in patients with advanced solid tumors .

Metabolic Pathways

This active metabolite interferes with DNA replication in cancer cells, causing cell death and preventing tumor growth .

Transport and Distribution

This compound enters cancer cells independently of nucleoside transporters . This is a significant advantage over gemcitabine, which requires the human equilibrative transporter (hENT1) to cross the cell membrane .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the search results. Given its mechanism of action, it can be inferred that this compound and its active metabolite, dFdCTP, would be localized in the nucleus where they interfere with DNA replication .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Acelarin se sintetiza uniendo un grupo fosforamidato a la gemcitabina. Esta modificación implica el uso de reactivos y condiciones específicas para garantizar la estabilidad y la eficacia del compuesto. La síntesis normalmente incluye los siguientes pasos:

Activación de la gemcitabina: La gemcitabina se activa mediante la reacción con un reactivo fosforamidato.

Unión de la porción de fosforamidato: La gemcitabina activada se hace reaccionar entonces con una porción de fosforamidato, que incluye un grupo fosfato y una combinación de grupos arilo, éster y aminoácido

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Síntesis a granel: Se activan grandes cantidades de gemcitabina y se hacen reaccionar con la porción de fosforamidato.

Purificación: El this compound sintetizado se purifica mediante técnicas como la cromatografía para eliminar las impurezas.

Control de calidad: El producto final se somete a un riguroso control de calidad para garantizar su eficacia y seguridad

Análisis De Reacciones Químicas

Tipos de reacciones: Acelarin experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: La porción de fosforamidato se puede hidrolizar para liberar el trifosfato de gemcitabina activo.

Fosforilación: this compound se prefosforila, evitando la necesidad de fosforilación inicial por la desoxicitidina quinasa

Reactivos y condiciones comunes:

Hidrólisis: Agua o soluciones acuosas en condiciones fisiológicas.

Fosforilación: Agentes de fosforilación enzimáticos o químicos

Productos principales:

Trifosfato de gemcitabina: El metabolito activo que ejerce efectos citotóxicos sobre las células cancerosas

Comparación Con Compuestos Similares

Acelarin es único en comparación con otros análogos de nucleótidos debido a su tecnología ProTide. Compuestos similares incluyen:

Gemcitabina: El compuesto madre de this compound, utilizado en varios tratamientos contra el cáncer pero limitado por los mecanismos de resistencia

Singularidad de this compound:

Captación celular mejorada: Eluda los transportadores de nucleósidos.

Pre-fosforilación: Evita el paso limitante de la velocidad de fosforilación.

Resistencia a la desaminación: Protegido de la descomposición por la citidina desaminasa

This compound representa un avance significativo en el campo de los quimioterapéuticos, ofreciendo una prometedora alternativa a los análogos de nucleótidos tradicionales.

Propiedades

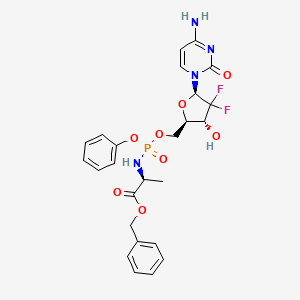

IUPAC Name |

benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTKGYOMICWFQZ-KKQYNPQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F2N4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840506-29-8 | |

| Record name | NUC-1031 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0840506298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NUC-1031 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15057 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FOSGEMCITABINE PALABENAMIDE, P(RS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCL1K2T28K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

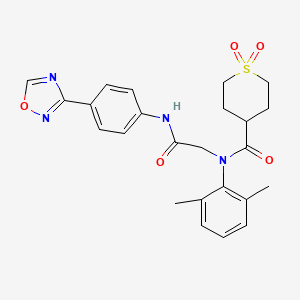

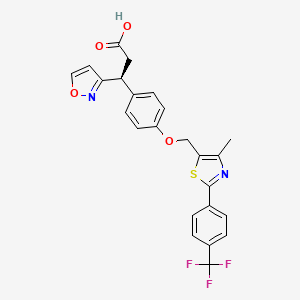

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)

![2H-Tetrazole-2-carboxamide, 5-([1,1'-biphenyl]-4-ylmethyl)-N,N-dimethyl-](/img/structure/B1665342.png)